D-myo-Inositol-3-phosphate (sodium salt)

Enzyme Kinetics Plant Biochemistry Inositol Metabolism

Choose D-myo-Inositol-3-phosphate (sodium salt) for unambiguous phosphoinositide research. Unlike Ins(1)P1 or Ins(4)P1, the 3-phosphate configuration is essential for specific enzyme interactions: it is a high-affinity substrate for barley IMPase (Km = 9.7 µM) and a validated intermediate for Lpa1 kinase in phytic acid biosynthesis. Using an incorrect isomer introduces uncontrolled variability. This ≥98% pure, lyophilized powder ensures reproducible kinetic data and metabolic tracing. Ideal for inhibitor screening, pathway reconstitution, and low-phytate crop development. Order now to secure isomer-specific precision.

Molecular Formula C6H12NaO9P
Molecular Weight 282.12 g/mol
Cat. No. B10767136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol-3-phosphate (sodium salt)
Molecular FormulaC6H12NaO9P
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[Na+]
InChIInChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1?,2-,3+,4-,5-,6?;/m0./s1
InChIKeyCHOHZLSIGPJILL-YLIIPRRGSA-M
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-myo-Inositol-3-phosphate (sodium salt) for Inositol Phosphate Signaling and Metabolism Research


D-myo-Inositol-3-phosphate (sodium salt), also known as Ins(3)P1, is a water-soluble member of the inositol phosphate (InsP) family of second messengers [1]. It serves as a key intermediate in cellular signal transduction and inositol phosphate metabolism, where it can be generated via the dephosphorylation of polyphosphate inositols such as Ins(3,4)P2 by inositol polyphosphate 4-phosphatase . Available as a lyophilized powder with a purity of ≥98% and a molecular weight of 282.12 g/mol (sodium salt form) , this compound is a critical tool for researchers investigating the phosphoinositide pathway and its associated enzymes.

Why Generic Inositol Monophosphates Cannot Substitute for D-myo-Inositol-3-phosphate (sodium salt)


Despite being members of the same broad class of inositol monophosphates, the specific positional isomer of the phosphate group on the myo-inositol ring critically dictates the compound's interaction with key metabolic enzymes and signaling proteins [1]. D-myo-Inositol-3-phosphate is not a generic surrogate for its more common counterpart, D-myo-Inositol-1-phosphate (Ins(1)P1), or the less-studied Ins(4)P1 isomer. Enzymes such as inositol monophosphatase (IMPase) and specific plant kinases exhibit distinct kinetic properties and binding affinities that are exquisitely sensitive to the phosphate's position, which in turn governs the compound's role in distinct metabolic fates and signaling cascades [2]. Substituting an unverified or incorrect isomer introduces uncontrolled variability into experimental systems, potentially leading to misleading kinetic data, misidentification of pathway intermediates, or failure to recapitulate physiological processes. The following quantitative evidence underscores why the 3-phosphate configuration is non-interchangeable.

Quantitative Differentiators for D-myo-Inositol-3-phosphate (sodium salt) vs. Inositol Phosphate Analogs


Superior Substrate Affinity for Plant Inositol Monophosphatase Compared to Other Eukaryotic IMPases

In a direct kinetic analysis using a purified recombinant plant enzyme, D/L-Ins(3)P1 was found to be a significantly better substrate for barley inositol monophosphatase (IMPase) than for other characterized eukaryotic IMPases [1]. The enzyme exhibited a markedly lower Michaelis-Menten constant (Km), indicative of a much higher substrate affinity.

Enzyme Kinetics Plant Biochemistry Inositol Metabolism

Specific Binding to Lpa1 Kinase Active Site in Phytic Acid Biosynthesis Pathway

Three-dimensional structural analysis of the Lpa1 protein, a key enzyme in the phytic acid biosynthesis pathway in plants, revealed a specific and critical interaction with its cofactor and substrate [1]. The analysis indicated that myo-inositol 3-monophosphate [Ins(3)P1] could bind to the active site of Lpa1, with ATP serving as a cofactor for the catalytic reaction.

Structural Biology Plant Genetics Phosphorus Metabolism

Defined Long-Term Storage Stability for Experimental Reproducibility

Reliable long-term storage is essential for experimental consistency and efficient laboratory procurement. Manufacturer specifications provide clear, quantified stability data for this compound in both powder and solution forms .

Compound Management Assay Reproducibility Laboratory Procurement

Key Research Applications for D-myo-Inositol-3-phosphate (sodium salt)


Kinetic Characterization of Plant Inositol Monophosphatase (IMPase)

Researchers focusing on plant inositol metabolism, particularly in crops like barley, can utilize D-myo-Inositol-3-phosphate (sodium salt) as a high-affinity substrate for in vitro enzyme assays [1]. The established Km of 9.7 µM for barley IMPase provides a quantitative benchmark for enzyme activity, enabling precise kinetic studies, inhibitor screening (e.g., for lithium mimetics), and comparative analyses of IMPase isoforms across different plant species or mutant lines [1].

Investigation of Phytic Acid Biosynthesis in Seeds

This compound is a validated intermediate and substrate for the Lpa1 kinase, a central enzyme in the phytic acid (InsP6) biosynthetic pathway in plants [2]. As such, it is essential for in vitro reconstitution of the early steps of this pathway, for studying the effects of Lpa1 mutations on enzyme kinetics, and for high-throughput screening efforts aimed at identifying small molecule modulators of phytic acid synthesis to develop low-phytate crop varieties [2].

Metabolic Tracing and Flux Analysis in Inositol Phosphate Pathways

Given its specific generation from the dephosphorylation of Ins(3,4)P2 and its distinct metabolic fate compared to Ins(1)P1 or Ins(4)P1, this compound is an indispensable tool for labeling and tracing studies . It can be used as a defined substrate to track flux through specific branches of the inositol phosphate metabolic network in cell lysates or purified enzyme systems, helping to resolve the complex interplay of inositol phosphate kinases and phosphatases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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